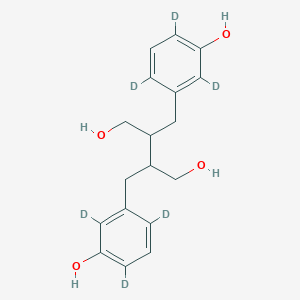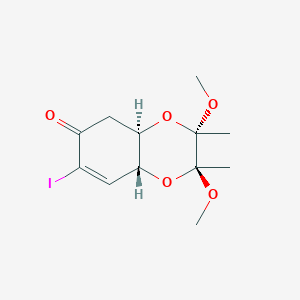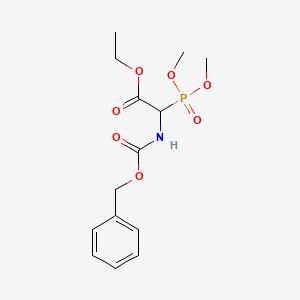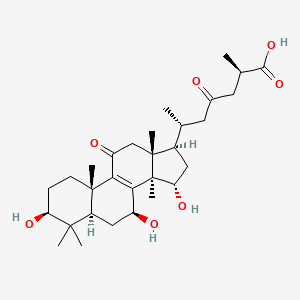
p-Methyl Atomoxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Methyl Atomoxetine Hydrochloride, also known as TOMOX, is a synthetic molecule that has been used in scientific research for some time. TOMOX is an important molecule in the field of neuroscience, as it has been found to act as a selective norepinephrine reuptake inhibitor (SNRI). As a SNRI, TOMOX is able to modulate the levels of norepinephrine in the brain, which can have a variety of effects.
Aplicaciones Científicas De Investigación
Neuropathic Pain Management
p-Methyl Atomoxetine Hydrochloride: has been studied for its potential in managing neuropathic pain, particularly in conditions like diabetic neuropathy. Research suggests that it may exert an antihyperalgesic effect by influencing noradrenergic and dopaminergic systems . This could offer a new therapeutic avenue for patients suffering from chronic pain due to nerve damage.
Attention-Deficit/Hyperactivity Disorder (ADHD)
As a selective norepinephrine reuptake inhibitor, p-Methyl Atomoxetine Hydrochloride is primarily used in the treatment of ADHD. It helps increase the levels of noradrenaline in the brain, which can improve attention and reduce impulsivity and hyperactivity in patients with ADHD .
Cognitive Enhancement
There is evidence to suggest that p-Methyl Atomoxetine Hydrochloride could have cognitive-enhancing effects. By increasing noradrenaline and dopamine in the prefrontal cortex, it may improve executive functions, such as working memory and attention, which are crucial for learning and decision-making .
Drug Delivery Systems
Recent advancements in pharmaceutical sciences have explored the use of p-Methyl Atomoxetine Hydrochloride in solid lipid nanoparticles (SLNs). These SLNs can be used as drug delivery systems to improve the bioavailability and therapeutic efficacy of various medications .
Mecanismo De Acción
Target of Action
p-Methyl Atomoxetine Hydrochloride, also known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . Its primary target is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The systemic clearance of Atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl Atomoxetine Hydrochloride involves the alkylation of Atomoxetine with methyl iodide followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Atomoxetine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Atomoxetine is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C.", "Methyl iodide is added dropwise to the reaction mixture while stirring at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the excess methyl iodide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to obtain p-Methyl Atomoxetine Hydrochloride as a white solid." ] } | |
Número CAS |
873310-31-7 |
Nombre del producto |
p-Methyl Atomoxetine Hydrochloride |
Fórmula molecular |
C₁₇H₂₂ClNO |
Peso molecular |
291.82 |
Sinónimos |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)